17-Methyl Prostanozol, also known as 17β-hydroxy-5α-androstano[3,2-c]pyrazole, is a synthetic anabolic steroid derived from the parent compound stanozolol. It is characterized by the absence of a 17α-methyl group, which distinguishes it from stanozolol and influences its pharmacological profile. The compound has garnered attention in both scientific research and doping analyses due to its anabolic and androgenic properties.
17-Methyl Prostanozol falls under the classification of anabolic steroids, which are synthetic derivatives of testosterone designed to promote muscle growth and enhance athletic performance. The compound is often categorized alongside other anabolic agents used in various applications, including performance enhancement in sports and therapeutic uses in medicine.
The synthesis of 17-Methyl Prostanozol involves several key steps that can be executed through various methods. One common approach includes the reaction of 5α-dihydrotestosterone with specific reagents to form the desired isoxazole structure.
This method allows for the production of 17β-hydroxyandrostano[3,2-c]isoxazole as a predominant isomer under controlled conditions, ensuring high purity and yield.
The molecular structure of 17-Methyl Prostanozol features a steroid backbone with specific functional groups that define its properties:
The chemical behavior of 17-Methyl Prostanozol includes various metabolic pathways and reactions that occur within biological systems:
The mechanism by which 17-Methyl Prostanozol exerts its effects primarily involves interaction with androgen receptors in target tissues:
Understanding the physical and chemical properties of 17-Methyl Prostanozol is crucial for its application in research and industry:
The applications of 17-Methyl Prostanozol span across several domains:
CAS No.: 85551-10-6
CAS No.: 58-36-6
CAS No.: 1306-05-4
CAS No.:
CAS No.: 290308-51-9